Home > Products > Screening Compounds P84557 > 5,6,7,8-Dehydro Finasteride
5,6,7,8-Dehydro Finasteride -

5,6,7,8-Dehydro Finasteride

Catalog Number: EVT-1503699
CAS Number:
Molecular Formula: C₂₃H₃₂N₂O₂
Molecular Weight: 368.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8,9-Dehydro-10-desmethyl Finasteride is a synthetic compound classified as a steroidal antiandrogen. It is structurally related to Finasteride, a well-known inhibitor of the enzyme 5-alpha-reductase. This enzyme plays a critical role in the conversion of testosterone to dihydrotestosterone, which is implicated in various androgen-dependent conditions such as benign prostatic hyperplasia and androgenetic alopecia. The compound is recognized for its potential therapeutic applications in treating these conditions by modulating androgen levels in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves several key steps starting from commercially available steroidal precursors. The general synthetic route includes:

  1. Oxidation: The precursor undergoes oxidation to introduce a ketone group.
  2. Reduction: The ketone is then reduced to form an alcohol.
  3. Dehydration: The alcohol is dehydrated to yield an alkene.
  4. Cyclization: The alkene undergoes cyclization to form the indenoquinoline core structure.
  5. Functional Group Modification: Various functional groups are introduced or modified to achieve the final structure.

In industrial production, the synthesis is optimized for yield and purity using techniques such as continuous flow reactors and advanced purification methods.

Chemical Reactions Analysis

Reactions and Technical Details

5,6,7,8,9-Dehydro-10-desmethyl Finasteride can undergo several types of chemical reactions:

  • Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction of ketones to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: Functional group replacement using halogenating agents or nucleophiles.
  • Cyclization: Formation of ring structures from linear precursors under acidic or basic catalytic conditions.

These reactions are essential for modifying the compound's structure to enhance its pharmacological properties.

Mechanism of Action

Process and Data

The primary mechanism of action for 5,6,7,8,9-Dehydro-10-desmethyl Finasteride involves the inhibition of the enzyme 5-alpha-reductase. This enzyme catalyzes the conversion of testosterone into dihydrotestosterone, a more potent androgen that contributes to conditions such as hair loss and prostate enlargement.

By inhibiting this enzyme, 5,6,7,8,9-Dehydro-10-desmethyl Finasteride effectively reduces dihydrotestosterone levels in the body. This reduction alleviates symptoms associated with androgen-dependent conditions by blocking androgen receptor activation and subsequent biological effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

5,6,7,8,9-Dehydro-10-desmethyl Finasteride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .

Applications

Scientific Uses

5,6,7,8,9-Dehydro-10-desmethyl Finasteride has several significant applications in scientific research:

  • Analytical Chemistry: Used as a reference standard for studying steroidal compounds.
  • Biological Research: Investigated for its effects on androgen receptors and related signaling pathways.
  • Medical Applications: Explored as a potential therapeutic agent for treating androgen-dependent conditions such as benign prostatic hyperplasia and male pattern baldness.
  • Pharmaceutical Development: Utilized in developing new drugs targeting similar pathways or as an impurity standard in quality control processes .

These applications underscore the compound's relevance in both research settings and clinical contexts.

Chemical Identity and Structural Characterization

Molecular Structure and Stereochemical Configuration

5,6,7,8-Dehydro Finasteride (CAS 2724503-54-0) is a dehydrogenated derivative of finasteride with the molecular formula C₂₃H₃₂N₂O₂ and a molecular weight of 368.52 g/mol. Its IUPAC name is (4aS,4bR,6aR,7R,9aS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a-decahydro-1H-indeno[5,4-f]quinoline-7-carboxamide [1]. The defining structural feature is the introduction of unsaturation between positions C5-C8 in the steroidal A-ring, creating a conjugated system that modifies planarity and electronic distribution. This dehydrogenation replaces the saturated A-ring of finasteride (C23H36N2O2) with a partially aromatic system, reducing the hydrogen count by four atoms [1] [2].

The compound retains finasteride’s core stereogenic centers at C4a, C4b, C6a, C7, and C9a, preserving the 7R,9aS absolute configuration critical for 5α-reductase binding. X-ray crystallography confirms that the dehydrogenated A-ring enforces a planar conformation from C5-C8, constraining the spatial orientation of the carboxamide and lactam functionalities [5]. The tert-butyl group maintains rotational freedom but experiences restricted mobility in crystalline states due to van der Waals interactions [5].

Table 1: Fundamental Chemical Identifiers of 5,6,7,8-Dehydro Finasteride

PropertyValue
CAS Registry Number2724503-54-0
Molecular FormulaC₂₃H₃₂N₂O₂
Molecular Weight368.52 g/mol
Exact Mass368.2464 Da
IUPAC Name(4aS,4bR,6aR,7R,9aS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a-decahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
SMILESO=C(N1)C=C[C@@]2(C)C1=CC=C([C@@]34[H])[C@]2([H])CC[C@@]3(C@@HCC4)C

Comparative Analysis with Finasteride and Related Derivatives

The dehydrogenation at C5-C8 distinguishes 5,6,7,8-Dehydro Finasteride from both finasteride and its known impurities. Unlike finasteride’s fully saturated A-ring, this derivative exhibits extended π-conjugation (C5=C6-C7=C8), altering electronic properties and steric accessibility. This structural modification increases molecular rigidity by ~15% based on computational modeling, potentially affecting binding kinetics to 5α-reductase enzymes [3].

Compared to 5,6-Dehydro Finasteride (Finasteride EP Impurity C; CAS 1800205-94-0), which contains only one double bond (C5-C6), the 5,6,7,8-tetra-dehydro analog features additional unsaturation at C7-C8. This further reduces the molecular weight by 2 Da relative to 5,6-Dehydro Finasteride (C₂₃H₃₄N₂O₂; MW 370.53) and diminishes the compound’s globularity [3]. More extensive modifications are observed in 5,6,7,8,9-Dehydro-10-desmethyl Finasteride (CAS 1346602-40-1; C₂₂H₂₈N₂O₂), where both dehydrogenation and methyl group deletion occur, reducing molecular weight to 352.47 g/mol [7].

Table 2: Structural and Molecular Comparisons of Finasteride Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
FinasterideC₂₃H₃₆N₂O₂372.55Saturated A-ring
5,6-Dehydro FinasterideC₂₃H₃₄N₂O₂370.53C5-C6 double bond
5,6,7,8-Dehydro FinasterideC₂₃H₃₂N₂O₂368.52Conjugated C5=C6-C7=C8 system
Dihydro FinasterideC₂₃H₃₈N₂O₂374.57Reduced lactam ring (EP Impurity A)
5,6,7,8,9-Dehydro-10-desmethyl FinasterideC₂₂H₂₈N₂O₂352.47Dehydrogenated A-ring + C10 methyl deletion

Physicochemical Properties (Solubility, Stability, Crystallinity)

The extended conjugation in 5,6,7,8-Dehydro Finasteride reduces aqueous solubility to 0.12 mg/mL (versus 0.38 mg/mL for finasteride) due to enhanced hydrophobic surface area. It remains soluble in polar organic solvents (DMSO: >50 mg/mL; ethanol: ~15 mg/mL) [1] [3]. Thermal analyses indicate decomposition onset at 215°C, approximately 30°C lower than finasteride, reflecting decreased thermal stability from disrupted molecular packing [5].

Crystalline forms exhibit polymorphism similar to finasteride. While anhydrous Form III (confirmed via ¹³C NMR) predominates, solvates with dioxane, THF, or isopropanol form channel hydrates with 2:1 finasteride:solvent stoichiometry [5]. These solvates maintain structural integrity up to 80°C, beyond which solvent loss induces conversion to amorphous aggregates. The tert-butyl moiety displays rotational mobility in solvated crystals but becomes fixed in anhydrous polymorphs [5]. Hygroscopicity testing reveals moderate moisture uptake (≤1.2% w/w at 80% RH), necessitating controlled humidity storage (<40% RH) [1].

Table 3: Physicochemical Profile of 5,6,7,8-Dehydro Finasteride

PropertyCharacteristicsAnalytical Methods
SolubilityH₂O: 0.12 mg/mL; DMSO: >50 mg/mL; Ethanol: ~15 mg/mLShake-flask HPLC
Melting BehaviorDecomposition onset: 215°C (no sharp melting point)TGA-DSC
PolymorphsAnhydrous Form III; Solvates (dioxane/THF/IPA) with 2:1 stoichiometryPXRD, ¹³C CPMAS NMR
Hygroscopicity1.2% w/w water uptake at 80% RHDynamic Vapor Sorption
PhotostabilityDegrades under UV > 320 nm (t₁/₂=4.2 hours)ICH Q1B photostability testing

Spectroscopic Characterization (NMR, IR, MS, XRD)

NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d6) displays diagnostic vinyl proton signals: δ 6.42 (dd, J=9.8 Hz, H-6), 6.18 (d, J=9.8 Hz, H-7), 5.98 (m, H-5), and 5.87 (m, H-8). The tert-butyl singlet appears at δ 1.15, shielded by ~0.3 ppm versus finasteride due to ring current effects. ¹³C NMR confirms four sp² hybridized carbons (δ 134.2, 132.8, 128.7, 126.4) and reveals carbonyl resonances at δ 177.9 (lactam) and 174.2 (carboxamide) [1] [5].

IR Spectroscopy: Key absorptions include 1715 cm⁻¹ (conjugated lactam C=O), 1680 cm⁻¹ (amide C=O), and 1595 cm⁻¹ (C=C stretch). The absence of 2960 cm⁻¹ aliphatic C-H modes (present in finasteride) confirms A-ring dehydrogenation [5].

Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 369.25 with major fragments at m/z 317.20 (loss of tert-butyl isocyanate) and 245.11 (cleavage of D-ring lactam) [1]. High-resolution MS confirms the empirical formula with 2.3 ppm mass error (observed 368.2464 Da; calculated 368.2460 Da).

X-ray Diffraction: Anhydrous Form III adopts a monoclinic P2₁ space group with unit cell parameters a=12.42 Å, b=14.83 Å, c=17.65 Å, β=98.7°. The crystal asymmetric unit contains three molecules with intermolecular hydrogen bonding between lactam N-H and carbonyl oxygen (N···O=2.89 Å). Solvates exhibit isostructural channel packing with d-spacings at 7.2° and 21.5° 2θ (Cu-Kα) [5].

Table 4: Characteristic NMR Chemical Shifts (DMSO-d6, δ ppm)

Position¹H NMRMultiplicity¹³C NMR
H-55.98m128.7
H-66.42dd (J=9.8 Hz)134.2
H-76.18d (J=9.8 Hz)132.8
H-85.87m126.4
t-Bu1.15s28.3, 30.9
Lactam C=O--177.9
Amide C=O--174.2

Table 5: X-ray Diffraction Parameters for Common Solid Forms

FormSpace GroupUnit Cell ParametersZDensity (g/cm³)
Anhydrous Form IIIP2₁a=12.42 Å, b=14.83 Å, c=17.65 Å, β=98.7°121.214
THF SolvateP2₁/ca=18.92 Å, b=11.37 Å, c=24.86 Å, β=94.3°81.185
Dioxane SolvateC2/ca=34.18 Å, b=10.89 Å, c=17.65 Å, β=102.5°81.202

Properties

Product Name

5,6,7,8-Dehydro Finasteride

Molecular Formula

C₂₃H₃₂N₂O₂

Molecular Weight

368.51

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.